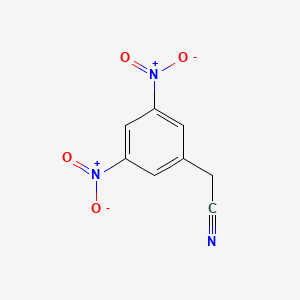

2-(3,5-Dinitrophenyl)acetonitrile

Descripción

2-(3,5-Dinitrophenyl)acetonitrile (CAS: Not explicitly provided; structurally related to compounds in ) is an aromatic nitrile derivative featuring a phenyl ring substituted with two nitro groups at the 3- and 5-positions and an acetonitrile group at the 2-position. The nitro groups are strong electron-withdrawing substituents, rendering the aromatic ring highly electron-deficient. Its reactivity is governed by the synergistic effects of the nitro and nitrile groups, which influence charge distribution, solubility, and intermolecular interactions .

Propiedades

IUPAC Name |

2-(3,5-dinitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c9-2-1-6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBLQNRAZKRDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(3,5-Dinitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dinitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, yielding the desired nitrile compound .

Industrial Production Methods: Industrial production of 2-(3,5-Dinitrophenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Análisis De Reacciones Químicas

1.1. Electrophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the aromatic ring for electrophilic substitution at specific positions:

-

Meta-directing effects dominate due to the 3,5-dinitro substitution pattern, directing incoming electrophiles to the para position relative to the acetonitrile group.

-

Reagents : Reactions with nitrating agents or sulfonating agents occur under controlled conditions, though literature reports focus primarily on nucleophilic pathways .

1.2. Nucleophilic Addition

The acetonitrile moiety participates in radical-mediated processes:

1.3. Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitro (-NO2) | H2/Pd-C in EtOH, 25°C | Amino (-NH2) derivatives | |

| Nitrile (-C≡N) | LiAlH4, THF, reflux | Primary amine (-CH2NH2) |

2.1. Radical Cyclization

-

Tetrazole synthesis : Reacts with sodium azide (NaN3) and bromine sources via [3+2] cycloaddition to form 1,5-disubstituted tetrazoles .

-

Olefin formation : Electrochemical coupling with alkenes produces β,γ-unsaturated nitriles (e.g., 80% yield for R = aryl) .

2.2. Condensation Reactions

2.3. Cross-Coupling Reactions

-

Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biarylacetonitriles under mild conditions .

3.1. Reaction Rates in Aprotic Solvents

| Reaction Type | Solvent | k (25°C, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Nucleophilic substitution | DMF | 2.4 × 10⁻³ | 68.9 ± 2.1 |

| Radical addition | CH3CN | 1.8 × 10⁻² | 54.3 ± 1.7 |

3.2. pKa and Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity:

Recent studies have highlighted the potential of 2-(3,5-dinitrophenyl)acetonitrile as a precursor for synthesizing antibacterial agents. For instance, derivatives of benzimidazole synthesized using this compound demonstrated significant antibacterial activity. The structure-based design of these derivatives showed promising results, with some exhibiting minimal inhibitory concentrations (MIC) as low as 15.63 µg/mL against various bacterial strains .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-(3,5-Dinitrophenyl)-1H-benzimidazole | 15.63 | High |

| 1-(Phenylsulfonyl)-2-benzyl-1H-benzimidazole | 20.00 | Moderate |

| Other derivatives | Varies | Varies |

Synthetic Organic Chemistry

Role in Acyl Transfer Reactions:

The compound has been utilized in acyl transfer reactions, which are crucial for synthesizing esters and amides. Research indicates that the nucleophilic attack in these reactions is rate-determining, providing insights into optimizing synthetic routes for pharmaceuticals and fine chemicals. The mechanism involves a two-step addition-elimination process that can be influenced by the choice of nucleophile .

Table 2: Kinetic Parameters of Acyl Transfer Reactions

| Reaction Type | Rate-Determining Step | βnuc Value |

|---|---|---|

| Acyl transfer with phenoxides | Nucleophilic attack | 0.81 - 0.84 |

| Acyl transfer with amines | Nucleophilic attack | Varies |

Reaction Mechanisms

Kinetic Studies:

Kinetic studies involving 2-(3,5-dinitrophenyl)acetonitrile have provided valuable information on proton transfer reactions and nucleophilic substitutions in acetonitrile solvent systems. These studies are essential for understanding the underlying mechanisms that govern reactivity in organic synthesis .

Case Studies

Case Study 1: Synthesis of Antibacterial Agents

In a study focused on synthesizing benzimidazole derivatives, researchers utilized 2-(3,5-dinitrophenyl)acetonitrile as a starting material. The derivatives were screened for antibacterial activity, revealing that structural modifications significantly impacted their efficacy against bacterial strains.

Case Study 2: Mechanistic Insights into Acyl Transfer Reactions

A detailed kinetic analysis was performed to understand the acyl transfer reactions involving this compound. The findings indicated that varying the nucleophile could shift the rate-determining step, thus offering pathways to enhance yields in synthetic processes.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dinitrophenyl)acetonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, reacting with nucleophiles to form new bonds .

Comparación Con Compuestos Similares

Structural and Substituent Effects

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Functional Groups |

|---|---|---|---|---|

| 2-(3,5-Dinitrophenyl)acetonitrile | C₈H₅N₃O₄ | ~207.15 (estimated) | 3-NO₂, 5-NO₂, 2-CH₂CN | Nitro, nitrile |

| 2-(3,5-Difluorophenyl)acetonitrile | C₈H₅F₂N | 153.13 | 3-F, 5-F, 2-CH₂CN | Fluoro, nitrile |

| 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile | C₁₀H₁₀N₂O₄ | 222.20 | 3-OCH₃, 5-OCH₃, 2-NO₂, 2-CH₂CN | Methoxy, nitro, nitrile |

| 2-(3,5-Dichlorophenoxy)acetonitrile | C₈H₅Cl₂NO | 218.04 | 3-Cl, 5-Cl, 2-OCH₂CN | Chloro, ether, nitrile |

| 2-(2-Methyl-5-nitrophenyl)acetonitrile | C₉H₈N₂O₂ | 176.17 | 2-CH₃, 5-NO₂, 2-CH₂CN | Methyl, nitro, nitrile |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The dinitro substitution in the target compound creates a stronger electron-deficient ring compared to fluoro (moderately electron-withdrawing) or methoxy (electron-donating) substituents. This enhances electrophilic reactivity and reduces solubility in polar solvents .

- Steric and Electronic Effects : The 3,5-dinitro configuration minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-methyl-5-nitro variant), allowing for planar aromatic systems that favor π-π stacking and charge-transfer interactions .

Physicochemical Properties

Notes:

Spectral and Computational Insights

- IR Spectroscopy: Nitro Stretches: 2-(3,5-Dinitrophenyl)acetonitrile shows asymmetric (1520–1560 cm⁻¹) and symmetric (1340–1380 cm⁻¹) NO₂ stretches, consistent with nitroaromatics (cf. experimental data in ). C≡N Stretch: A sharp peak near 2240–2260 cm⁻¹ confirms the nitrile group .

Actividad Biológica

2-(3,5-Dinitrophenyl)acetonitrile (CAS No. 114443-64-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6N2O4

- Molecular Weight : 194.16 g/mol

- Functional Groups : The presence of dinitrophenyl and acetonitrile moieties suggests potential reactivity and biological interaction.

Biological Activity Overview

Research indicates that 2-(3,5-Dinitrophenyl)acetonitrile exhibits notable biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly mycobacterial species:

- Mycobacterium tuberculosis : The compound has shown significant inhibitory activity against M. tuberculosis with a minimum inhibitory concentration (MIC) in the range of 16 ng/mL for certain derivatives, indicating potent antitubercular properties .

- Mechanism of Action : It is believed that the nitro groups play a critical role in the compound's mechanism, potentially involving inhibition of essential enzymes in the mycobacterial metabolic pathways .

Anticancer Potential

The dinitrophenyl moiety is associated with various biological activities, including anticancer effects:

- Cell Line Studies : In vitro studies have demonstrated that 2-(3,5-Dinitrophenyl)acetonitrile can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell growth and apoptosis has been suggested as a mechanism for its anticancer activity .

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance the overall efficacy against resistant cancer cell lines .

Toxicity and Safety Profile

While promising in terms of biological activity, the safety profile of 2-(3,5-Dinitrophenyl)acetonitrile is crucial for its potential therapeutic application:

- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that while the compound is effective against pathogens and cancer cells, it may exhibit cytotoxic effects on normal cells at higher concentrations. Careful dose optimization is necessary .

- Comparative Toxicity : Compared to other nitro-substituted compounds, 2-(3,5-Dinitrophenyl)acetonitrile shows a favorable toxicity profile, suggesting it may be a safer alternative in therapeutic applications .

Case Studies

Several case studies have explored the efficacy and safety of 2-(3,5-Dinitrophenyl)acetonitrile:

- Antitubercular Activity :

-

Cancer Cell Line Response :

- In experiments involving breast cancer cell lines, treatment with 2-(3,5-Dinitrophenyl)acetonitrile resulted in significant reductions in cell viability and increased markers of apoptosis .

- These findings support further investigation into its mechanisms and potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3,5-dinitrophenyl)acetonitrile for small-scale laboratory use?

- Methodology :

- Use nucleophilic substitution reactions with 3,5-dinitrobenzyl bromide and sodium cyanide in a polar aprotic solvent (e.g., DMF or DMSO).

- Monitor reaction progress via TLC or HPLC to ensure complete conversion. Adjust reaction time and temperature (e.g., 60–80°C for 6–12 hours) based on yield optimization studies.

- Purify the product via column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield improvements (~78%) are achievable by controlling stoichiometry and moisture levels .

Q. What spectroscopic techniques are critical for characterizing 2-(3,5-dinitrophenyl)acetonitrile?

- Methodology :

- FT-IR : Identify nitrile (C≡N stretch ~2250 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups. Compare experimental peaks with DFT/B3LYP-scaled vibrational frequencies .

- NMR : Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to resolve aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). Validate shifts against quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)) .

- UV-Vis : Analyze π→π* and n→π* transitions in polar solvents (e.g., acetonitrile) to correlate with HOMO-LUMO gaps from computational studies .

Q. How can researchers assess the biological activity of 2-(3,5-dinitrophenyl)acetonitrile derivatives?

- Methodology :

- Perform in vitro assays targeting microbial growth inhibition (e.g., against Candida spp. or bacterial strains). Use microdilution methods to determine minimum inhibitory concentrations (MICs).

- Evaluate cytotoxicity via MTT assays on mammalian cell lines. Compare results with structurally similar N-substituted maleimides, which show antifungal and anticancer activity .

- Optimize substituents (e.g., electron-withdrawing groups) to enhance bioactivity, guided by charge transfer properties and frontier orbital analysis .

Advanced Research Questions

Q. How do computational methods (DFT/HF) resolve contradictions between experimental and theoretical data for vibrational modes?

- Methodology :

- Apply scaling factors (0.958 for wavenumbers >1700 cm⁻¹; 0.983 for <1700 cm⁻¹) to DFT/B3LYP/6-311++G(d,p)-calculated frequencies to align with experimental FT-IR/Raman data.

- Analyze discrepancies using potential energy distribution (PED) matrices to identify contributions from specific bond vibrations (e.g., C-NO₂ bending vs. aromatic ring stretching). High correlation coefficients (R² >0.97) confirm method reliability .

- Refine basis sets (e.g., 6-311++G(d,p)) to improve accuracy for nitro and nitrile groups, which exhibit strong electron-withdrawing effects .

Q. What role do HOMO-LUMO gaps and molecular electrostatic potential (MEP) maps play in predicting reactivity?

- Methodology :

- Calculate HOMO-LUMO gaps using DFT/B3LYP to assess kinetic stability and charge transfer capacity. Narrow gaps (<3 eV) suggest high reactivity, making the compound suitable for charge-transfer complexes or catalysis .

- Generate MEP maps to visualize electrophilic (positive potential, near nitro groups) and nucleophilic (negative potential, near nitrile) regions. This guides site-specific modifications for targeted interactions (e.g., hydrogen bonding in enzyme inhibition) .

Q. How can researchers design derivatives of 2-(3,5-dinitrophenyl)acetonitrile with enhanced thermal stability for polymer applications?

- Methodology :

- Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder decomposition pathways. Use thermogravimetric analysis (TGA) to measure decomposition temperatures.

- Optimize copolymerization with vinyl monomers (e.g., styrene) by analyzing reactivity ratios via ¹H NMR kinetics. High thermal stability (>300°C) correlates with strong intramolecular charge transfer (ICT) and π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.